molecular formula C12H15ClN2O B7648671 4-[[1-(4-Chlorophenyl)-2-hydroxyethyl]amino]butanenitrile

4-[[1-(4-Chlorophenyl)-2-hydroxyethyl]amino]butanenitrile

Cat. No. B7648671
M. Wt: 238.71 g/mol
InChI Key: SWCFMKDBEQJEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[1-(4-Chlorophenyl)-2-hydroxyethyl]amino]butanenitrile, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a key role in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. CHIR-99021 has been widely used in scientific research due to its ability to modulate GSK-3 activity and its potential therapeutic applications. In

Mechanism of Action

4-[[1-(4-Chlorophenyl)-2-hydroxyethyl]amino]butanenitrile acts as a competitive inhibitor of GSK-3 by binding to the ATP-binding site of the enzyme. This results in the inhibition of GSK-3 activity, which leads to the activation of downstream signaling pathways. The inhibition of GSK-3 by this compound has been shown to promote the phosphorylation and activation of various proteins, including β-catenin, which plays a key role in the Wnt signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its ability to modulate GSK-3 activity. Inhibition of GSK-3 by this compound has been shown to promote the self-renewal of embryonic stem cells and induce their differentiation into various cell types. This compound has also been shown to promote the survival of neurons and protect against oxidative stress-induced cell death. In addition, this compound has been shown to have potential therapeutic applications in the treatment of various diseases, including diabetes, cancer, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[[1-(4-Chlorophenyl)-2-hydroxyethyl]amino]butanenitrile in lab experiments is its high potency and selectivity for GSK-3. This allows for precise modulation of GSK-3 activity without affecting other cellular processes. In addition, this compound has been shown to have low toxicity and is well-tolerated by cells and animals. However, one of the limitations of using this compound is its cost, as it is a relatively expensive compound. In addition, its high potency may require the use of lower concentrations in experiments to avoid off-target effects.

Future Directions

There are several future directions for the use of 4-[[1-(4-Chlorophenyl)-2-hydroxyethyl]amino]butanenitrile in scientific research. One potential area of research is the development of novel therapies for diseases such as diabetes, cancer, and Alzheimer's disease based on the modulation of GSK-3 activity. Another area of research is the study of the role of GSK-3 in various cellular processes, including cell cycle regulation and gene expression. Finally, the development of new and more efficient synthesis methods for this compound may lead to its wider use in scientific research.

Synthesis Methods

The synthesis of 4-[[1-(4-Chlorophenyl)-2-hydroxyethyl]amino]butanenitrile involves a multi-step process that includes the reaction of 4-chlorophenylacetonitrile with ethylene oxide to form 1-(4-chlorophenyl)-2-hydroxyethylamine. The resulting amine is then reacted with butanenitrile to produce this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

4-[[1-(4-Chlorophenyl)-2-hydroxyethyl]amino]butanenitrile has been widely used in scientific research as a tool to study the role of GSK-3 in various cellular processes. It has been shown to promote the self-renewal of embryonic stem cells and induce their differentiation into various cell types. This compound has also been used to study the Wnt signaling pathway, which is involved in cell proliferation and differentiation. In addition, this compound has been shown to have potential therapeutic applications in the treatment of various diseases, including diabetes, cancer, and Alzheimer's disease.

properties

IUPAC Name

4-[[1-(4-chlorophenyl)-2-hydroxyethyl]amino]butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-5-3-10(4-6-11)12(9-16)15-8-2-1-7-14/h3-6,12,15-16H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCFMKDBEQJEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)NCCCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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